molecular formula C14H22N2O2S B5396567 N-[4-(3-methylpiperidin-1-yl)benzyl]methanesulfonamide

N-[4-(3-methylpiperidin-1-yl)benzyl]methanesulfonamide

Cat. No.: B5396567
M. Wt: 282.40 g/mol
InChI Key: LOIUUUURYPONNJ-UHFFFAOYSA-N
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Description

N-[4-(3-methylpiperidin-1-yl)benzyl]methanesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and their presence in various classes of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methylpiperidin-1-yl)benzyl]methanesulfonamide typically involves the reaction of 4-(3-methylpiperidin-1-yl)benzylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methylpiperidin-1-yl)benzyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(3-methylpiperidin-1-yl)benzyl]methanesulfonamide has various scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-methylpiperidin-1-yl)benzyl]methanesulfonamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)amino)pyrimidine

Uniqueness

N-[4-(3-methylpiperidin-1-yl)benzyl]methanesulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the methanesulfonamide group enhances its solubility and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[[4-(3-methylpiperidin-1-yl)phenyl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-12-4-3-9-16(11-12)14-7-5-13(6-8-14)10-15-19(2,17)18/h5-8,12,15H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIUUUURYPONNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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